

Technical Support Center: Purification of 1,3-

Butadiene from C4 Hydrocarbon Mixtures

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Compound of Interest		
Compound Name:	1,3-Butadiene	
Cat. No.:	B125203	Get Quote

Welcome to the technical support center for the purification of **1,3-butadiene**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of **1,3-butadiene** from C4 hydrocarbon mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of **1,3-butadiene**, primarily focusing on the extractive distillation process.

Problem: Reduced **1,3-Butadiene** Purity

Q1: Our final **1,3-butadiene** product purity is below the required specification (typically >99.6%). What are the likely causes and how can we troubleshoot this?

A1: Low product purity can stem from several factors. A systematic approach is necessary to identify the root cause.

Possible Causes & Solutions:

- Inefficient Separation in the Extractive Distillation Column:
 - Incorrect Solvent-to-Feed Ratio: An inappropriate ratio can lead to poor separation. For N-methyl-2-pyrrolidone (NMP), an optimal solvent-to-feed ratio is around 1.5:1 to achieve

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high separation efficiency.[1] For dimethylformamide (DMF), the ratio might be around 6.8:1.0, and for propylene carbonate (PC), it could be higher at 7.6:1.0.[2]

- Action: Verify and adjust the solvent and C4 feed flow rates to match the optimal ratio for your specific solvent and process design.
- Sub-optimal Reflux Ratio: The reflux ratio is crucial for achieving the desired purity. A study using Aspen Plus simulation indicated an optimal reflux ratio of 4.2:1 for high-efficiency separation.[1]
 - Action: Check and adjust the reflux ratio. A lower-than-optimal ratio will decrease separation efficiency.
- Column Internals Fouling or Damage: Fouling by polymers or damaged trays/packing can lead to poor vapor-liquid contact, reducing separation efficiency.[3]
 - Action: Monitor the pressure drop across the column. A significant increase can indicate fouling.[1] If fouling is suspected, a shutdown and cleaning may be necessary.
- Presence of Close-Boiling Impurities:
 - High Levels of Butenes: 1-Butene and 2-butene have boiling points very close to 1,3butadiene, making their separation difficult without an effective extractive solvent.
 - Action: Ensure the solvent circulation is at the correct rate and temperature to maximize the change in relative volatilities.
 - Acetylene Impurities: Vinylacetylene, ethylacetylene, and methylacetylene can contaminate the final product if not properly removed.[4]
 - Action: Check the performance of the acetylene hydrogenation unit. Analyze the feed to the extractive distillation column for acetylene content.
- Analytical Errors:
 - Improper Sampling or GC Analysis: Incorrect sampling techniques or gas chromatography
 (GC) calibration can lead to inaccurate purity measurements.[5][6]

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Action: Review sampling procedures to ensure a representative liquid sample is taken.
 Verify the calibration of the GC using certified standards. The ASTM D2593 standard provides a method for analyzing butadiene purity and hydrocarbon impurities by GC.[7]

Problem: Polymer Formation and Fouling ("Popcorn Polymer")

Q2: We are experiencing fouling in our distillation columns, reboilers, and heat exchangers, which we suspect is due to polymer formation. How can we confirm this and what are the mitigation strategies?

A2: Polymer formation, especially the dangerous "popcorn polymer," is a common and serious issue in butadiene processing.[8]

Confirmation & Characteristics:

- Appearance: Popcorn polymer is a white, crystalline, and porous solid that can grow rapidly and exert enough force to rupture equipment.[8] Other forms of polymer can appear as rubbery or sheet-like deposits.[8]
- Location: It often forms in areas with high butadiene concentrations, stagnant zones ("dead legs"), and in the presence of oxygen, water, or rust.[1] However, it has been observed in streams with butadiene concentrations as low as 40%.[9]
- Testing: A definitive test involves placing a sample of the suspected polymer in styrene at 60°C. If the rate of polymerization is similar to or greater than a known popcorn polymer seed, it confirms its identity.[8]

Causes & Mitigation:

- Oxygen Contamination: Oxygen initiates the formation of peroxides, which are precursors to popcorn polymer.[9]
 - Action: Ensure all streams are free of oxygen. Use nitrogen purging and maintain a tight system to prevent air ingress.
- High Temperatures: Elevated temperatures, especially in reboilers and heat exchangers, accelerate polymerization rates.[10]



- Action: Optimize reboiler temperatures to avoid excessive heat input. Ensure proper flow to prevent localized hot spots.[7]
- Stagnant Areas: "Dead legs" in piping and equipment provide an environment for polymer seeds to form and grow.
 - Action: Review piping and equipment design to eliminate stagnant zones. Ensure continuous flow where possible.
- Inhibitor Dosing: Polymerization inhibitors are crucial for preventing polymer formation.
 - Action: Ensure continuous and adequate injection of a suitable polymerization inhibitor,
 such as 4-tert-butylcatechol (TBC). Monitor inhibitor levels in the process streams.

Problem: Decreased Butadiene Recovery

Q3: Our **1,3-butadiene** recovery rate has dropped below the expected 98-99%. What could be causing this loss of product?

A3: A decrease in recovery rate means that valuable product is being lost in the raffinate (butanes/butenes) stream or in other waste streams.

Possible Causes & Solutions:

- Sub-optimal Extractive Distillation Parameters:
 - Solvent Flow Rate Too Low: Insufficient solvent will not effectively extract all the butadiene from the C4 feed.
 - Action: Gradually increase the solvent-to-feed ratio while monitoring the butadiene content in the raffinate stream via GC analysis.[5]
 - Incorrect Column Temperature Profile: The temperature gradient in the column affects separation efficiency.
 - Action: Verify that the temperatures at the top, bottom, and feed stages are within the design parameters for your solvent system.



- · Losses in Downstream Processing:
 - Inefficient Stripping: If the butadiene is not effectively stripped from the rich solvent, it will be recycled back to the extractive distillation column, reducing overall efficiency.
 - Action: Check the operating conditions of the solvent stripper, including temperature, pressure, and stripping medium flow rate.
- Mechanical Issues:
 - Leaking Valves or Seals: Product loss can occur through fugitive emissions.
 - Action: Implement a regular leak detection and repair (LDAR) program.

Frequently Asked Questions (FAQs)

General Process

Q4: What is the primary method for purifying **1,3-butadiene** from C4 mixtures and why is it used?

A4: The primary industrial method is extractive distillation.[2] This is necessary because **1,3-butadiene** and other C4 components, such as 1-butene, have very close boiling points, making simple distillation impractical and highly energy-intensive.[11] Extractive distillation uses a solvent that selectively alters the relative volatilities of the components, allowing for an efficient separation.[12]

Q5: What are the common solvents used in the extractive distillation of **1,3-butadiene**?

A5: The most common solvents are N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and acetonitrile (ACN).[13] Propylene carbonate (PC) is being investigated as a greener alternative.[2]

Operational Parameters

Q6: What are typical operating conditions for an extractive distillation column using NMP?

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A6: While specific conditions vary by plant design, simulation studies suggest that optimal conditions for high purity (99.5%) and recovery (98%) can be achieved with a solvent-to-feed ratio of approximately 1.5:1 and a reflux ratio of 4.2:1.[11]

Impurities and Analysis

Q7: What are the key impurities in a crude C4 stream that need to be removed?

A7: The main impurities include butanes, 1-butene, 2-butenes (cis- and trans-), isobutylene, and various acetylenes (vinylacetylene, ethylacetylene, methylacetylene).[4]

Q8: How is the purity of the final **1,3-butadiene** product typically determined?

A8: Gas chromatography (GC) is the standard analytical method for determining the purity of **1,3-butadiene** and quantifying hydrocarbon impurities.[14] ASTM D2593 provides a detailed procedure for this analysis.[7] A flame ionization detector (FID) is commonly used.[6]

Troubleshooting Specific Issues

Q9: We have identified acetylene impurities in our final product. What is the most likely cause?

A9: The most probable cause is the inefficient performance of the upstream acetylene hydrogenation unit. This selective hydrogenation step is designed to convert acetylenes to butadienes and butenes before they enter the extractive distillation section.[15] Catalyst deactivation is a common issue in these units.

Q10: What causes the deactivation of the acetylene hydrogenation catalyst and how can it be regenerated?

A10: Catalyst deactivation is primarily caused by the deposition of "green oil," which are heavy hydrocarbon byproducts, and coking on the catalyst surface.[10] Regeneration can often be achieved by a controlled "burn" with an oxygen-containing stream to remove carbonaceous deposits, followed by a hydrogen reduction step to reactivate the catalyst.[10] An alternative method involves hydrogen stripping at elevated temperatures (e.g., 350°C) to remove the green oil without the need for an oxygen burn, which can be advantageous for catalyst life.[10]

Q11: What are the signs of solvent degradation (e.g., NMP) and what can be done about it?



A11: NMP can degrade over time, especially at high temperatures, to form acidic byproducts which can lead to corrosion. A portion of the solvent is typically sent to a recovery unit to remove water, heavy degradation products, and polymers to maintain solvent quality.[1] Monitoring the pH and composition of the solvent is crucial. If degradation is significant, the degraded solvent must be purged and replaced with fresh or regenerated solvent.

Data Presentation

Table 1: Comparison of Common Solvents for 1,3-Butadiene Extractive Distillation

Feature	N-methyl-2- pyrrolidone (NMP)	N,N- Dimethylforma mide (DMF)	Acetonitrile (ACN)	Propylene Carbonate (PC)
Selectivity	High	High	Good	Good
Solvent-to-Feed Ratio	Lower (e.g., ~1.5:1)[1]	Higher (e.g., ~6.8:1)[2]	Moderate	Higher (e.g., ~7.6:1)[2]
Boiling Point	202 °C	153 °C	82 °C	242 °C
Toxicity/Health Concerns	Moderate	High (Reproductive toxicity)	High (Toxicity concerns)	Low
Corrosivity	Low	Can hydrolyze to formic acid (corrosive)[16]	Low	Low
Operating Costs	Generally lower due to higher efficiency and stability	Can be higher due to solvent losses and potential corrosion	Can be higher due to lower boiling point	Potentially lower long-term operational expenses[2]

Table 2: Typical Product Specifications for **1,3-Butadiene** (Polymerization Grade)



Component	Specification	Test Method
1,3-Butadiene	≥ 99.6 wt%	ASTM D2593
Butadiene Dimer	≤ 0.005 wt%	ASTM D2593
Total Acetylenes	≤ 20 wppm	ASTM D2593
Vinyl Acetylene	≤ 5 wppm	ASTM D2593
Carbonyls (as Acetaldehyde)	≤ 10 wppm	-
Peroxides (as H2O2)	≤ 5 wppm	-
Inhibitor (TBC)	50 - 150 wppm	-
Water	≤ 150 wppm	-
Source: Adapted from technical data sheets.		

Experimental Protocols

Protocol 1: Gas Chromatography Analysis of 1,3-Butadiene Purity

This protocol is a simplified representation based on the principles of ASTM D2593.

- Sample Collection:
 - Carefully collect a liquid sample of the purified 1,3-butadiene in a suitable pressure cylinder, following all safety precautions for handling liquefied flammable gases.
 - Ensure the sample is representative of the process stream.
- GC System and Column:
 - Use a gas chromatograph equipped with a flame ionization detector (FID).
 - Employ a column capable of separating C4 hydrocarbons and common impurities.
 Alumina PLOT columns are frequently used.[17]



• Sample Introduction:

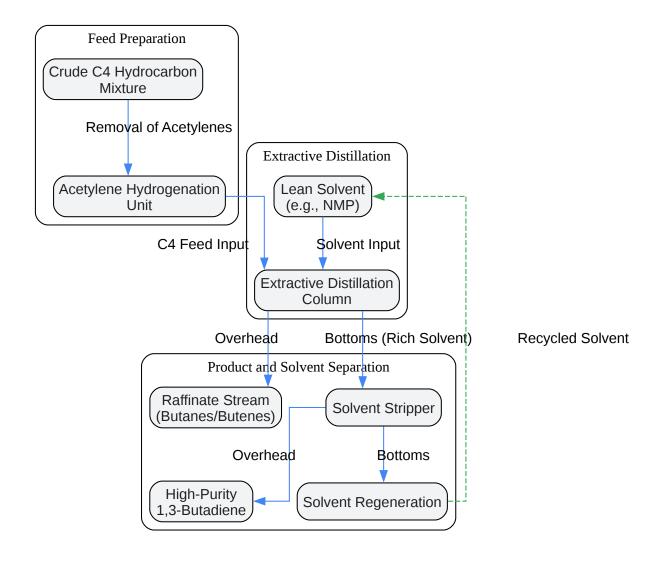
- Use a high-pressure liquid sampling valve to inject a precise volume of the liquid sample into the GC. This prevents fractionation of the sample upon injection.
- GC Operating Conditions (Example):
 - Injector Temperature: 200°C
 - Oven Program: Hold at 70°C for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[17]
 - Carrier Gas: Helium
 - o Detector Temperature: 250°C

• Data Analysis:

- Identify the peaks in the chromatogram by comparing their retention times to those of a known standard mixture.
- Quantify the concentration of each component by integrating the peak areas and applying the appropriate response factors.
- Calculate the purity of **1,3-butadiene** as a weight percentage of the total sample.

Mandatory Visualizations

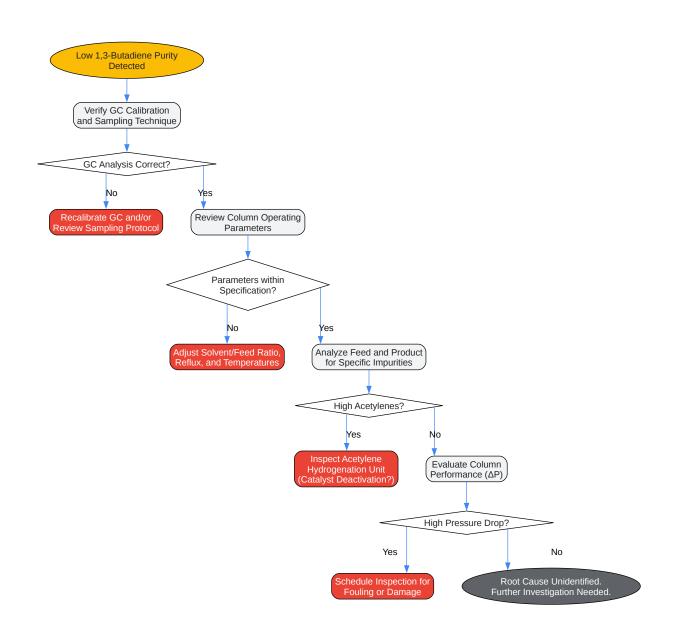




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Caption: Workflow for the purification of **1,3-butadiene** via extractive distillation.





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Caption: Troubleshooting decision tree for low 1,3-butadiene purity.



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